molecular formula C26H34N2O4 B13942447 3-[Ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzoic acid

3-[Ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzoic acid

Cat. No.: B13942447
M. Wt: 438.6 g/mol
InChI Key: KLYFLPQLTNAFGR-UHFFFAOYSA-N
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Description

5-[Ethyl(tetrahydro-2H-pyran-4-yl)amino]-4-methyl-4’-(4-morpholinylmethyl)[1,1’-biphenyl]-3-carboxylic acid is a complex organic compound with a unique structure that includes a biphenyl core, a morpholine ring, and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Ethyl(tetrahydro-2H-pyran-4-yl)amino]-4-methyl-4’-(4-morpholinylmethyl)[1,1’-biphenyl]-3-carboxylic acid involves multiple steps, including the formation of the biphenyl core, the introduction of the morpholine and tetrahydropyran rings, and the final carboxylation. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-[Ethyl(tetrahydro-2H-pyran-4-yl)amino]-4-methyl-4’-(4-morpholinylmethyl)[1,1’-biphenyl]-3-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction and desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

5-[Ethyl(tetrahydro-2H-pyran-4-yl)amino]-4-methyl-4’-(4-morpholinylmethyl)[1,1’-biphenyl]-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[Ethyl(tetrahydro-2H-pyran-4-yl)amino]-4-methyl-4’-(4-morpholinylmethyl)[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other biphenyl derivatives, morpholine-containing compounds, and tetrahydropyran-containing compounds. Examples include:

  • 4-Aminotetrahydropyran
  • Tetrahydropyran
  • 4-(5-{[Methyl(tetrahydro-2H-pyran-4-yl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzaldehyde hydrochloride

Uniqueness

The uniqueness of 5-[Ethyl(tetrahydro-2H-pyran-4-yl)amino]-4-methyl-4’-(4-morpholinylmethyl)[1,1’-biphenyl]-3-carboxylic acid lies in its complex structure, which combines multiple functional groups and rings

Properties

Molecular Formula

C26H34N2O4

Molecular Weight

438.6 g/mol

IUPAC Name

3-[ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzoic acid

InChI

InChI=1S/C26H34N2O4/c1-3-28(23-8-12-31-13-9-23)25-17-22(16-24(19(25)2)26(29)30)21-6-4-20(5-7-21)18-27-10-14-32-15-11-27/h4-7,16-17,23H,3,8-15,18H2,1-2H3,(H,29,30)

InChI Key

KLYFLPQLTNAFGR-UHFFFAOYSA-N

Canonical SMILES

CCN(C1CCOCC1)C2=CC(=CC(=C2C)C(=O)O)C3=CC=C(C=C3)CN4CCOCC4

Origin of Product

United States

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